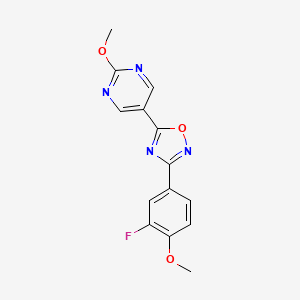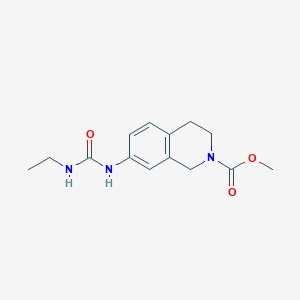
methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile chemical compound with a unique structure that has garnered interest in various scientific research fields. Its molecular framework consists of an isoquinoline core substituted with a 3-ethylureido group and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as an ortho-aminophenol derivative, under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. These methods ensure the efficient production of high-purity material while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be achieved using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Production of reduced isoquinolines or amines.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the isoquinoline ring.
Scientific Research Applications
This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool in drug discovery, organic synthesis, and molecular biology studies. Researchers have explored its potential as a building block for the synthesis of bioactive molecules and its use in studying biological pathways and targets.
Mechanism of Action
The mechanism by which methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other isoquinoline derivatives, such as this compound and this compound. These compounds share structural similarities but may exhibit different biological activities and applications
Properties
IUPAC Name |
methyl 7-(ethylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-3-15-13(18)16-12-5-4-10-6-7-17(14(19)20-2)9-11(10)8-12/h4-5,8H,3,6-7,9H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKGZHWZEUQUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC2=C(CCN(C2)C(=O)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[3-(piperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2915821.png)
![N'-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2915822.png)
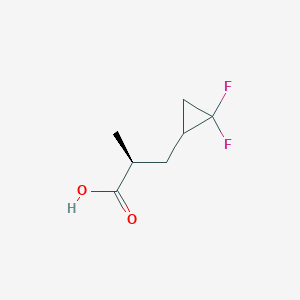
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2915825.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2915827.png)
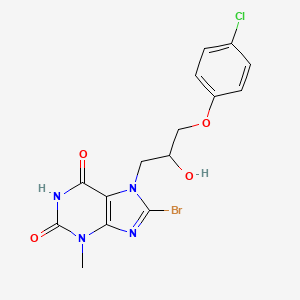

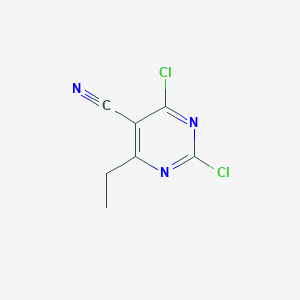
![1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2915835.png)
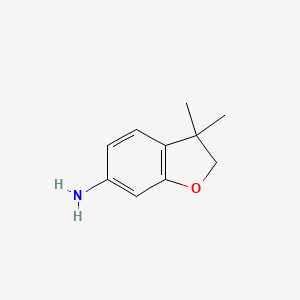
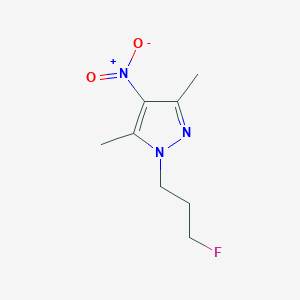
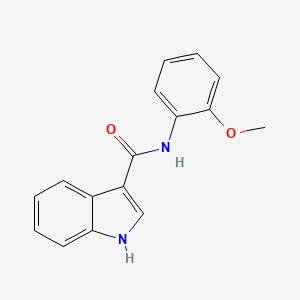
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2915842.png)
